molecular formula C2H2Cl2<br>C2H2Cl2<br>H2C=CCl2 B151652 Vinylidene chloride CAS No. 75-35-4

Vinylidene chloride

Cat. No. B151652
CAS RN: 75-35-4
M. Wt: 96.94 g/mol
InChI Key: LGXVIGDEPROXKC-UHFFFAOYSA-N
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Description

Vinylidene chloride (VDC) is a colorless, volatile liquid with a sweet, chloroform-like odor. It is a halogenated hydrocarbon that is used in a variety of industrial and scientific applications. VDC is also known as 1,1-dichloroethylene, dichloroethene, and dichloroethylene. It is a useful intermediate in the production of polythis compound (PVDC) and other polymers, and is also used as a solvent and in the manufacture of pharmaceuticals, pesticides, and other chemicals.

Scientific Research Applications

Industrial and Polymer Applications

Vinylidene chloride serves as an intermediate in organic synthesis reactions and is predominantly utilized in the production of various polymers. A significant portion of this compound in the plastics industry is employed in the creation of copolymers with polyvinylidene polymers. These copolymers find extensive applications in several domains, including:

  • Films for household and industrial food packagingthis compound copolymers exhibit excellent barrier properties against oxygen, carbon dioxide, and water vapor, making them highly valuable in food packaging to preserve freshness and prevent contamination. These copolymers are available in three formats: resin for extrusion into film or sheet, resin for solution applications, and latex for coating. The coatings from solution or latex dry clear, enhancing the aesthetic appeal of the packaged products. It is noteworthy that this compound homopolymer does not have commercial applications due to its high melting temperature, which makes it challenging to process without degradation, and its lack of solubility in suitable solvents for coating (Wessling et al., 2000) (А. С. Урумов et al., 2020).
  • Coatings on various products
  • Flame-resistant fibers and carpet backingIn the scientific realm, this compound's utility has been explored in various applications. Some notable areas of research include:
  • Binders in paints
  • Fabrication of filaments, pipes, pipe liners, and gaskets

This compound's environmental and health impacts have been a subject of extensive research, focusing on its carcinogenic potential and its role as a pollutant in groundwater. Studies in this area include:

  • Carcinogenicity Studies: this compound has been listed as a carcinogen due to its potential for human exposure, mainly at its production and formulation sites. The research aimed to fill critical data gaps regarding its health effects. The study involved exposure of rats and mice to this compound, with subsequent genetic toxicology studies conducted in various test organisms (National Toxicology Program, 2015).
  • Groundwater Detoxification: A particular bacterium was discovered that destroys dichloroethenes and vinyl chloride as part of its energy metabolism, generating environmentally benign products. This organism presents a promising solution for cleaning contaminated subsurface environments and restoring drinking-water reservoirs, addressing the issue of vinyl chloride accumulation as a toxic intermediate and carcinogenic substance (He et al., 2003).

Mechanism of Action

Target of Action

The primary targets of vinylidene chloride in humans are the central nervous system (CNS) and the liver . Exposure to this compound can induce adverse neurological effects, including CNS depression and symptoms of inebriation, convulsions, spasms, and unconsciousness at high concentrations . Chronic inhalation exposure may affect the liver .

Mode of Action

This compound interacts with its targets primarily through metabolic transformation. The metabolism of this compound represents a balance of biotransformation pathways leading to the formation of a reactive alkylating species, which is normally detoxified by conjugation with glutathione . This reactive intermediate, in the absence of glutathione, alkylates hepatic macromolecules and causes cell death .

Biochemical Pathways

This compound is metabolized in the liver, with cytochrome P-450 playing a significant role in its biotransformation . The metabolism of this compound leads to the formation of several metabolites, including thiodiglycolic acid, N-acetyl-S-(2-carboxymethyl)cysteine, and methylthio-acetylaminoethanol . These metabolites indicate different reaction pathways of the postulated intermediate reactive epoxide .

Pharmacokinetics

The pharmacokinetics of this compound involves absorption, distribution, metabolism, and excretion . After administration, this compound is rapidly absorbed and distributed in the body . It is metabolized in the liver and excreted primarily through renal elimination .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve damage to the central nervous system and the liver . At high concentrations, it can cause CNS depression, inebriation, convulsions, spasms, and unconsciousness . Chronic exposure can affect the liver, kidneys, CNS, and lungs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity increases with temperature . It is also rapidly attacked by oxygen to form peroxides that catalyze the formation of undesired polymers . Occupational exposure may occur by inhalation or dermal contact .

Safety and Hazards

Vinylidene Chloride is highly flammable and toxic. It can cause dizziness and drunkenness; high levels cause anesthesia. Liquid irritates eyes and skin . It is also suspected of causing cancer .

Future Directions

While the future of Vinylidene Chloride is uncertain due to environmental concerns and the push for more sustainable materials, its unique properties ensure that it will remain an important material in numerous applications for the foreseeable future .

properties

IUPAC Name

1,1-dichloroethene
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InChI

InChI=1S/C2H2Cl2/c1-2(3)4/h1H2
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InChI Key

LGXVIGDEPROXKC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C=C(Cl)Cl
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Molecular Formula

C2H2Cl2, Array
Record name VINYLIDENE CHLORIDE, STABILIZED
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Related CAS

9002-85-1
Record name Poly(vinylidene chloride)
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DSSTOX Substance ID

DTXSID8021438
Record name 1,1-Dichloroethylene
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Molecular Weight

96.94 g/mol
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Physical Description

Vinylidene chloride, stabilized appears as a clear colorless liquid with a chloroform-like odor. Flash point 0 °F. Boiling point 99 °F. Denser (at 10.1 lb / gal) than water and insoluble in water. Hence sinks in water. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Vapors heavier than air., Liquid, Colorless liquid or gas (above 89 degrees F) with a mild, sweet, chloroform-like odor; [NIOSH], VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid or gas (above 89 °F) with a mild, sweet, chloroform-like odor.
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Boiling Point

89.1 °F at 760 mmHg (NTP, 1992), 31.6 °C, 32 °C, 89.1 °F, 89 °F
Record name VINYLIDENE CHLORIDE, STABILIZED
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Flash Point

14 °F (NTP, 1992), 14 °F, -19 °C (-2 °F) - closed cup, 0 °F (open cup), -19 °F (-28 °C) - closed cup, -19 °C (Closed cup), -15 °C (Open cup), -17 °C (Closed cup), -25 °C c.c., -2 °F
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Solubility

5 to 10 mg/mL at 70 °F (NTP, 1992), In water, 2,420 mg/L at 25 °C, Insoluble in water, 0.63 g/100 g water at 50 °C (solubility at saturation vapor pressure), In water: 3.5 g/l at 4 °C; 3.0 g/l at 16 °C, Soluble in ethanol, acetone, benzene, carbon tetrachloride; very soluble in ethyl ether, chloroform., Solubility in water, g/100ml at 25 °C: 0.25 (very poor), 0.04%
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Density

1.21 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2129 at 20 °C/4 °C, Liquid density at 0 °C: 1.2517 g/cu m, Relative density (water = 1): 1.2, 1.21
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Vapor Density

3.25 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.25 (Air = 1), Relative vapor density (air = 1): 3.3, 3.25
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Vapor Pressure

500 mmHg at 68 °F ; 591 mmHg at 77 °F (NTP, 1992), 600.0 [mmHg], 600 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 66.5, 500 mmHg
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Impurities

A typical analysis of commercial-grade vinylidene chloride monomer (excluding inhibitors) is as follows: vinylidene chloride 99.8%; trans-1,2-dichloroethylene 900 ppm; vinyl chloride 800 ppm; 1,1,1-trichloroethane 150 ppm; cis-1,2-dichloroethylene 10 ppm; and 1,1-dichloroethane, ethylene chloride, and trichloroethylene, each less than 10 ppm., Dichloroacetylene has been reported to be an impurity in some commercial samples of vinylidene chloride., Commercial product contains small proportion of inhibitor.
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Color/Form

Colorless liquid, Colorless liquid or gas (above 89 degrees F)

CAS RN

75-35-4, 9002-85-1
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Melting Point

-188.5 °F (NTP, 1992), -122.5 °C, Latent heat of fusion: 6.51 kJ/mol at melting point, -122 °C, -188.5 °F, -189 °F
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Synthesis routes and methods I

Procedure details

Polymerizations were run by the dropwise addition of this stock of ethylaluminum dichloride (EADC)/hydrogen chloride (HCl) solution to the stirred monomer solutions. A stock solution of EADC and HCl was prepared in methyl chloride by adding 0.320 ml of a 1.0 mol/L HCl solution in 1,1,1,2-tetrafluoroethane and 0.960 ml of a 1.0 mol/L ethylaluminum dichloride solution in hexane to 100 ml of methyl chloride. The total volume of the stock solution added to the polymerization for each example is listed in Table 15. A separate stock solution of ethylaluminum dichloride and hydrogen chloride was used for Examples 125 and 126. This solution was prepared from the addition of 2.0 ml of a 0.16 mol/L HCl solution in 1,1,1,2-tetrafluoroethane and 0.960 ml of a 1.0 mol/L ethylaluminum dichloride solution in hexane to 100 ml of methyl chloride. The final mol/L concentrations of ethylaluminum dichloride and hydrogen chloride in the stock solution is the same for both preparations. Polymerizations were terminated with the addition of 0.2 ml of methanol. Polymerization in 3,3,3-trifluoropropene resulted in rubber particles that did not adhere to the walls of the reactor or to the stirring bar. The particles floated to the surface of the liquid when stirring stopped. The particles were hard as evidenced by pressing on them with a chilled spatula when tested near reaction temperature. Polymerization in methyl chloride resulted in rubber particles that adhered to both the reactor walls and the stirring shaft. Polymerization in 1,1-dichloroethane or 1,1-dichloroethene resulted in solvent swollen polymer particles that adhered to the reactor walls and the stirring bar.
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Synthesis routes and methods II

Procedure details

The known methods of producing 1,1,1,3,3-pentafluoropropane are as follows. Carbon tetrachloride and vinylidene chloride are prepared and an addition reaction is triggered. The reaction product, 1,1,1,3,3,3-hexachloropropane, is fluorinated to produce 1,1,1,3,3-pentafluoro-3-chloropropane which is reduced with hydrogen to produce 1,1,1,3,3-pentafluoropropane (WO 95/04022).
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Synthesis routes and methods III

Procedure details

2,2,4,4,4-Pentafluorobutane is another undesirable by-product of the fluorination of 1,1,1-trichloroethane. I believe that it is formed by the reaction between 1,1,1-trichloroethane and vinylidene chloride, followed by the reaction of additional 1,1,1-trichloroethane with vinylidene chloride to give 1,1,1,3,3-pentachlorobutane. Grigor'ev et al., Izv. Akad. Nauk. SSSR. Ser. Khim., 6, 1333-6 (1980). Hydrofluorination of the latter produces 2,2,4,4,4-pentafluorobutane.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Vinylidene chloride

Q & A

Q1: What is the molecular formula and weight of vinylidene chloride?

A1: this compound, also known as 1,1-dichloroethene, has the molecular formula C2H2Cl2 and a molecular weight of 96.94 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Infrared (IR) spectroscopy is a common technique used to characterize this compound polymers and copolymers. Characteristic absorption bands can be observed, for example, at 1580 cm-1 in copolymers containing enolic β-diketone groups. [] Nuclear Magnetic Resonance (NMR) spectroscopy is also employed, allowing for the identification of specific structural features within the polymer chain, such as head-to-head structures in this compound-vinyl chloride copolymers. []

Q3: What are the key material properties of this compound polymers that make them suitable for various applications?

A3: this compound polymers are valued for their excellent barrier properties against gases like oxygen, carbon dioxide, and water vapor. [, ] This is attributed to the low permeability of these gases through the polymer matrix. These polymers also demonstrate good barrier properties against flavors and aromas. [] Additionally, they exhibit good chemical stability, are resistant to acids and alkalis, and possess strong toughness. []

Q4: How does the composition of this compound copolymers influence their properties and applications?

A4: The properties of this compound copolymers can be finely tuned by adjusting the type and amount of comonomers used. For instance, incorporating acrylonitrile can enhance the barrier properties and thermal stability of the resulting copolymer, making it suitable for packaging applications requiring high barrier performance. [, , ] On the other hand, copolymerization with vinyl chloride can improve the solubility and processability of the material. [, , , ] The choice of comonomer ultimately depends on the desired balance of properties for a specific application.

Q5: How does the presence of oxygen during polymerization affect the properties of polythis compound?

A5: The presence of oxygen during the polymerization of this compound can have a significant impact on the thermal stability of the resulting polymer. [] Oxygen can get incorporated into the polymer chain, forming peroxide linkages. These peroxide bonds are thermally unstable and can initiate a rapid decomposition process at lower temperatures compared to polythis compound prepared in the absence of oxygen. This decomposition releases volatile products like phosgene, formaldehyde, and hydrochloric acid.

Q6: What are the primary applications of this compound polymers?

A6: this compound polymers are primarily used in food packaging due to their excellent barrier properties. [, , ] These polymers are available as resins for extrusion into films and sheets, resins for solution-based coatings, and latexes for coatings. [] Their ability to block gases, flavors, and aromas helps extend the shelf life and maintain the quality of packaged food products.

Q7: What strategies are employed to improve the stability and processability of this compound polymers during extrusion?

A8: this compound polymers are susceptible to degradation at elevated temperatures, such as those encountered during extrusion. To mitigate this, plasticizers are often incorporated into the polymer formulation. [, ] Epoxidized oils, like epoxidized soybean oil, are commonly used for this purpose. These plasticizers not only improve the flexibility and processability of the polymer but can also enhance its thermal stability during extrusion.

Q8: What methods are used to prepare mesoporous carbons from this compound copolymers?

A9: Mesoporous carbons can be prepared from this compound copolymers using steam activation. [] This process typically involves carbonizing the copolymer precursor followed by activation with steam at high temperatures. The addition of organometallic compounds, such as yttrium complexes, during the preparation can further enhance the development of mesoporosity in these carbons. These mesoporous carbons derived from this compound copolymers have potential applications in areas like catalysis and energy storage due to their high surface area and controlled pore structure.

Q9: What are the known toxicological effects of this compound?

A10: this compound has been identified as a potential carcinogen by The International Agency for Research on Cancer (IARC). [] Studies have shown a link between inhalation exposure to this compound and an increased risk of cancer. [] While oral ingestion studies in rats and mice have not shown conclusive evidence of carcinogenicity, further research is needed to fully understand the long-term health effects of exposure to this compound. [] California has listed this compound as a carcinogen under Proposition 65, which requires warning labels on products containing potentially carcinogenic substances. []

Q10: How are the potential risks associated with this compound managed in industrial settings?

A11: Safe handling practices for this compound are crucial due to its potential health hazards. It is essential to store this compound with polymerization inhibitors to prevent the formation of explosive peroxide compounds. [] Furthermore, minimizing worker exposure through proper ventilation and the use of personal protective equipment is essential to mitigate potential risks.

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